1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

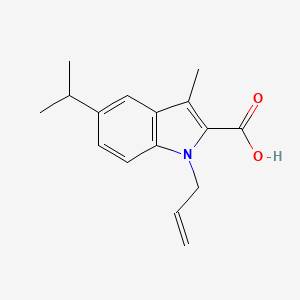

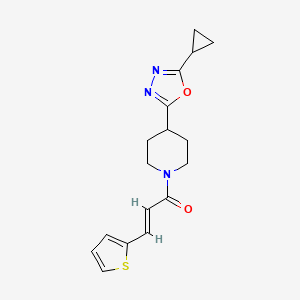

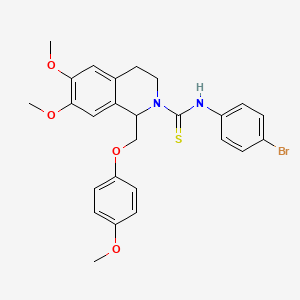

“1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxylic acid” is a heterocyclic compound with the empirical formula C15H16N2O3 and a molecular weight of 272.30 . It is a solid compound .

Molecular Structure Analysis

The SMILES string for this compound isOC(=O)C1CCN(CC1)c2ccc3cccc(O)c3n2 . This indicates the presence of a carboxylic acid group attached to a piperidine ring, which is further connected to an 8-hydroxyquinoline moiety . Physical And Chemical Properties Analysis

This compound is a solid . Its InChI key isUHVMPHOVDYKWDK-UHFFFAOYSA-N .

Applications De Recherche Scientifique

Antibacterial Activity

1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxylic acid derivatives have shown potential in antibacterial applications. For instance, certain quinolone derivatives demonstrated good antibacterial activities, highlighting the significance of this chemical structure in developing new antibacterial agents (Sheu et al., 1998).

Chelation and Sensitivity Towards Metals

Derivatives of 8-hydroxyquinoline, including those with carboxylic acid groups, have been studied for their sensitivity towards various metals. These compounds exhibit chelation properties, making them useful for detecting and binding to metals (Holiingshead, 1958).

Catalysis and Chemical Synthesis

Compounds containing the this compound structure have been used in catalysis. For example, a study used PPCA functionalized Fe3O4 nanoparticles as a catalyst for synthesizing dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, demonstrating their utility in chemical synthesis (Ghorbani‐Choghamarani & Azadi, 2015).

Photolabile Protecting Group

Brominated hydroxyquinoline, a related compound, has been used as a photolabile protecting group for carboxylic acids. Its sensitivity to multiphoton-induced photolysis makes it useful in biological research, particularly for studying biological messengers (Fedoryak & Dore, 2002).

Crystal Structure Analysis

Studies on compounds similar to this compound have contributed to the understanding of crystal structures and intermolecular interactions. These insights are essential for the development of new materials and drugs (Ullah & Stoeckli-Evans, 2021).

Medicinal Chemistry and Drug Development

The structural analogs of this compound have been utilized in the development of novel drugs and inhibitors for various diseases, demonstrating the versatility of this chemical structure in medicinal chemistry (Senthilkumar et al., 2009).

Safety and Hazards

Orientations Futures

While specific future directions for “1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxylic acid” are not available, research into quinoline derivatives continues due to their interesting pharmaceutical and biological activities . They are valuable in drug research and development, and many publications have recently dealt with their synthetic analogs and the synthesis of their heteroannelated derivatives .

Mécanisme D'action

Target of Action

The primary targets of 1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxylic acid are 2-Oxoglutarate (2OG) and iron-dependent oxygenases . These enzymes are considered promising therapeutic targets for a wide range of human diseases .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It is known to be an effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies . This includes nucleic acid demethylases and γ-butyrobetaine hydroxylase .

Biochemical Pathways

The inhibition of 2OG oxygenases affects various biochemical pathways. For instance, it inhibits 2OG-dependent histone lysine demethylases (KDM), specifically the Jumonji domain-containing histone demethylases (JMJD) . It also inhibits the fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .

Pharmacokinetics

It’s known that the compound suffers from low cell permeability . This could impact its bioavailability and effectiveness.

Result of Action

The inhibition of the aforementioned targets leads to changes at the molecular and cellular levels. For instance, the inhibition of histone demethylases can affect gene expression, while the inhibition of FTO can impact metabolic processes .

Propriétés

IUPAC Name |

1-(8-hydroxyquinolin-2-yl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c18-12-3-1-2-10-4-5-13(16-14(10)12)17-8-6-11(7-9-17)15(19)20/h1-5,11,18H,6-9H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVMPHOVDYKWDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC3=C(C=CC=C3O)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(adamantane-1-carbonylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408623.png)

![2-[(4-chlorobenzyl)amino]-N-(2-nitrophenyl)acetamide](/img/structure/B2408630.png)

![2-[benzyl(phenyl)amino]-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2408636.png)

![3-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]chromen-2-one](/img/structure/B2408640.png)